

Trimethyl-D9-Acetic Acid: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of **Trimethyl-D9-Acetic Acid**. This deuterated analog of pivalic acid is a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry.

Core Chemical Properties

Quantitative data for the physical properties of **Trimethyl-D9-Acetic Acid** are not readily available in the literature. However, the properties of its non-deuterated analog, pivalic acid, can provide a useful reference. It is important to note that deuteration can slightly alter physical properties such as boiling point and melting point.



Property	Value (Trimethyl-D9-Acetic Acid)	Value (Pivalic Acid - for reference)
Molecular Formula	C5HD9O2[1]	C5H10O2
Molecular Weight	111.19 g/mol [1][2][3]	102.13 g/mol [4]
Melting Point	N/A	32-35 °C[5]
Boiling Point	N/A	163-164 °C[5]
Water Solubility	N/A	25 g/L (at 20 °C)[3][5]
Appearance	White crystalline solid[1]	Colorless crystalline solid[4][6]
Synonyms	Pivalic acid-d9, 2,2-bis(methyl-d3)propanoic-3,3,3-d3 acid[1]	Trimethylacetic acid, 2,2- Dimethylpropanoic acid[4][6]

Experimental Protocols: Kinetic Isotope Effect Studies

Trimethyl-D9-Acetic Acid is a valuable tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The difference in mass between protium (¹H) and deuterium (²H or D) can lead to different reaction rates when a C-H bond is cleaved in the rate-determining step.

General Methodology for a Competitive KIE Experiment

This protocol outlines a general procedure for determining the KIE in a reaction involving the cleavage of a C-H bond at the trimethyl group.

1. Materials:

- Trimethylacetic acid (non-deuterated)
- Trimethyl-D9-Acetic Acid
- Reactants and solvent for the specific reaction under investigation
- Internal standard for gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis
- Quenching solution (e.g., a suitable acid or base)



2. Reaction Setup:

- In a reaction vessel, combine equimolar amounts of trimethylacetic acid and Trimethyl-D9-Acetic Acid.
- Add the other necessary reactants and the solvent.
- Initiate the reaction (e.g., by adding a catalyst or by heating).
- 3. Reaction Monitoring and Quenching:
- Allow the reaction to proceed to a low conversion (typically <10%) to ensure the initial ratio of reactants does not significantly change.
- Quench the reaction to stop it at a specific time point.
- 4. Sample Preparation for Analysis:
- Extract the unreacted starting materials and the product from the reaction mixture.
- Prepare a sample for analysis by GC-MS or LC-MS by dissolving a known amount of the extracted material in a suitable solvent and adding a known amount of an internal standard.

5. Analysis:

- Inject the sample into the GC-MS or LC-MS.
- Determine the ratio of the non-deuterated product to the deuterated product.
- Determine the ratio of the unreacted non-deuterated starting material to the unreacted deuterated starting material.
- 6. Calculation of the Kinetic Isotope Effect:
- The KIE is calculated using the following equation: KIE = ln(1 f) / ln(1 f * (Rp/Rs)) Where:
- f = fractional conversion of the reaction
- Rp = ratio of deuterated to non-deuterated product
- Rs = initial ratio of deuterated to non-deuterated starting material

A KIE value significantly greater than 1 indicates that the C-H bond is broken in the ratedetermining step of the reaction.





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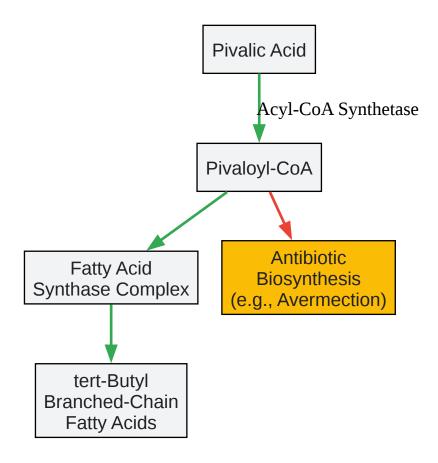
Kinetic Isotope Effect Experimental Workflow

Biological Significance: Pivalic Acid Metabolism

While direct involvement of **Trimethyl-D9-Acetic Acid** in specific signaling pathways is not documented, its non-deuterated analog, pivalic acid, is known to be metabolized by certain bacteria. Pivalic acid can serve as a starter unit in the biosynthesis of fatty acids and some antibiotics.[7][8] This metabolic pathway is of interest to researchers studying bacterial physiology and antibiotic production.

In some bacteria, pivalic acid is activated to pivaloyl-CoA, which can then be used by the fatty acid synthesis machinery. This leads to the production of fatty acids with a terminal tert-butyl group.





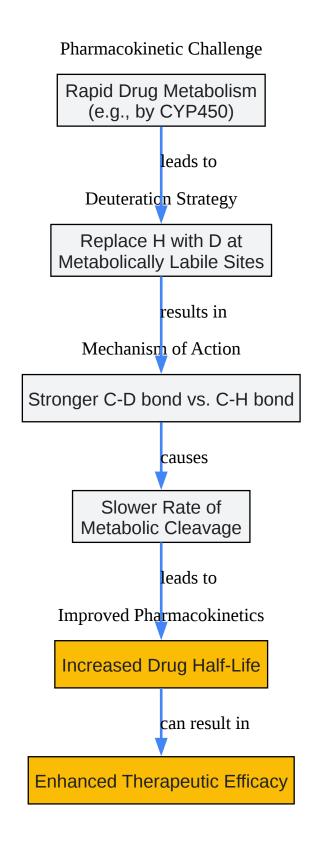
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Simplified Pivalic Acid Metabolic Pathway

Applications in Drug Development

The use of deuterated compounds like **Trimethyl-D9-Acetic Acid** is a growing strategy in drug development. The "deuterium effect" can alter the metabolism of a drug, often leading to a longer half-life and improved pharmacokinetic profile. By replacing specific hydrogen atoms with deuterium at sites of metabolic attack, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolic breakdown by cytochrome P450 enzymes.





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